Linamarine

Vue d'ensemble

Description

La linamarine est un glucoside cyanogénétique présent dans les feuilles et les racines de plantes telles que le manioc, les fèves de Lima et le lin . C'est un glucoside de l'acétone cyanhydrine, connu pour sa capacité à libérer du cyanure d'hydrogène lors de l'hydrolyse enzymatique . Ce composé joue un rôle important dans les mécanismes de défense des plantes contre les herbivores et les agents pathogènes .

Applications De Recherche Scientifique

In chemistry, it is used as a model compound for studying cyanogenic glucosides and their hydrolysis . In biology, linamarin is investigated for its role in plant defense mechanisms and its impact on herbivores and pathogens . In medicine, linamarin has shown potential anticancer activity, particularly in inhibiting the proliferation of cancer cells and inducing the expression of p53 protein . Additionally, linamarin is used in the development of linamarase inhibitors for industrial applications .

Mécanisme D'action

Target of Action

Linamarin is a cyanogenic glucoside found in the leaves and roots of plants such as cassava, lima beans, and flax . The primary target of linamarin is the enzyme linamarase, which is normally expressed in the cell walls of cassava plants . This enzyme plays a crucial role in the breakdown of linamarin .

Mode of Action

Linamarin interacts with its target, linamarase, through an enzymatic process. Upon exposure to linamarase and gut flora in the human intestine, linamarin and its methylated relative lotaustralin can decompose to the toxic chemical hydrogen cyanide . This process requires extensive preparation and detoxification when plants containing significant quantities of linamarin are used for food .

Biochemical Pathways

The biosynthesis of linamarin involves two cytochrome P450s and a glucosyltransferase . The first step is the conversion of the amino acid to an oxime, catalyzed by a membrane-bound multifunctional cytochrome P450 that belongs to the CYP79 family . The next step is the conversion of the aldoxime into a hydroxynitrile by dehydration and C-hydroxylation, catalyzed by a different membrane-bound multifunctional cytochrome P450 that belongs to the CYP71 family . The generation of cyanide from linamarin is usually enzymatic and occurs when linamarin is exposed to linamarase .

Pharmacokinetics

The toxicity is believed to be induced by ingestion of acetone cyanohydrin, the breakdown product of linamarin .

Result of Action

The breakdown of linamarin by linamarase results in the production of hydrogen cyanide, a toxic compound . This can lead to dietary toxicity, particularly with the upper motor neuron disease known as konzo . Moreover, linamarin has been reported to have anticancer activities . It can inhibit cytotoxic activity and proliferation on Raji cells .

Action Environment

The action of linamarin is influenced by environmental factors such as temperature and pH. The conversion of linamarin into acetone cyanohydrin occurs by the action of the enzyme linamarase in a temperature range between 40 and 45 °C and a pH range between 5.5 and 6.0 . Furthermore, the physical properties of linamarin, such as solvents’ solubility, membrane permeability, and lipophilicity, are influenced by different solvents .

Méthodes De Préparation

La linamarine peut être extraite des feuilles de manioc à l'aide d'une solution diluée d'acide chlorhydrique . Le processus d'extraction est pratiquement quantitatif, et la solution de this compound obtenue peut être utilisée pour préparer des disques de papier filtre standard à la this compound afin de surveiller la teneur en cyanure dans les produits à base de manioc . Les méthodes de production industrielle impliquent la coupure enzymatique de la this compound à l'aide de la linamarase, une enzyme présente dans les plantes de manioc .

Analyse Des Réactions Chimiques

La linamarine subit plusieurs réactions chimiques, notamment l'hydrolyse, l'oxydation et la réduction . L'hydrolyse enzymatique de la this compound par la linamarase entraîne la formation d'acétone cyanhydrine, qui se décompose ensuite pour libérer du cyanure d'hydrogène . Cette réaction est importante dans le contexte de la sécurité alimentaire, car une transformation incorrecte du manioc peut entraîner un empoisonnement au cyanure . Les réactifs couramment utilisés dans ces réactions comprennent l'acide chlorhydrique et la linamarase .

Applications de la recherche scientifique

En chimie, elle est utilisée comme composé modèle pour étudier les glucosides cyanogénétiques et leur hydrolyse . En biologie, la this compound est étudiée pour son rôle dans les mécanismes de défense des plantes et son impact sur les herbivores et les agents pathogènes . En médecine, la this compound a montré une activité anticancéreuse potentielle, en particulier en inhibant la prolifération des cellules cancéreuses et en induisant l'expression de la protéine p53 . De plus, la this compound est utilisée dans le développement d'inhibiteurs de la linamarase pour des applications industrielles .

Mécanisme d'action

Le mécanisme d'action de la this compound implique son hydrolyse enzymatique par la linamarase, ce qui entraîne la libération de cyanure d'hydrogène . Le cyanure d'hydrogène est une toxine puissante qui inhibe la respiration cellulaire en se liant à la cytochrome c oxydase dans la chaîne de transport des électrons mitochondriale . Cette inhibition empêche l'utilisation de l'oxygène, ce qui entraîne une hypoxie cellulaire et finalement la mort cellulaire . Les cibles moléculaires de la this compound comprennent la linamarase et la cytochrome c oxydase .

Comparaison Avec Des Composés Similaires

La linamarine est similaire à d'autres glucosides cyanogénétiques tels que la lotaustraline, l'amygdaline et la prunagine . Ces composés libèrent également du cyanure d'hydrogène lors de l'hydrolyse enzymatique et jouent un rôle dans les mécanismes de défense des plantes . La this compound est unique par sa présence généralisée dans le manioc, une culture vivrière de base dans de nombreuses régions tropicales . La présence de this compound dans le manioc nécessite un traitement intensif pour réduire sa teneur en cyanure et garantir la sécurité alimentaire .

Propriétés

IUPAC Name |

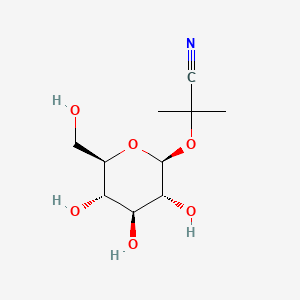

2-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO6/c1-10(2,4-11)17-9-8(15)7(14)6(13)5(3-12)16-9/h5-9,12-15H,3H2,1-2H3/t5-,6-,7+,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTCHMYAEJEXBT-ZEBDFXRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)OC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C#N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052857 | |

| Record name | Linamarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index], Solid | |

| Record name | Linamarin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5840 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Linamarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033699 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

FREELY SOL IN WATER, COLD ALCOHOL, HOT ACETONE; SLIGHTLY SOL IN HOT ETHYL ACETATE, ETHER, BENZENE, CHLOROFORM; PRACTICALLY INSOL IN PETROLEUM ETHER | |

| Record name | LINAMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3507 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES | |

CAS No. |

554-35-8 | |

| Record name | Linamarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=554-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linamarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linamarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(beta-D-Glucopyranosyloxy)-2-methyl-propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINAMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3V9RP3WLO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LINAMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3507 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linamarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033699 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

142-143 °C, 143 - 144 °C | |

| Record name | LINAMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3507 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linamarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033699 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.